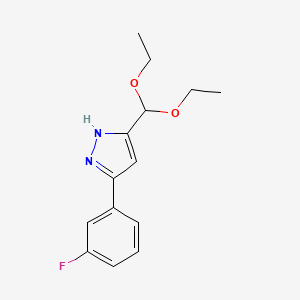

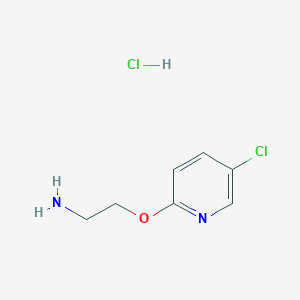

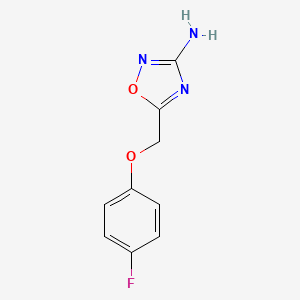

![molecular formula C44H46O2 B1447992 (R)-3,3'-Bis(3,5-diisopropylphenyl)-[1,1'-binapthalene]-2,2'-diol CAS No. 1435948-31-4](/img/structure/B1447992.png)

(R)-3,3'-Bis(3,5-diisopropylphenyl)-[1,1'-binapthalene]-2,2'-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Physical And Chemical Properties Analysis

BINAP has a molecular formula of C44H46O2 and a molecular weight of 606.8 g/mol. More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications

Catalytic Applications

The compound is used in the realm of catalysis, where it serves as a ligand in the Rhodium-catalyzed asymmetric hydrogenation of acetamidoacrylic acids and esters. This process yields chiral amino acid derivatives with high enantiomeric excesses, demonstrating the compound's effectiveness in facilitating asymmetric synthesis. The applications extend to catalyzing the hydrosilylation of ketones, isomerization, intramolecular hydrosilylation, and hydrogenation of olefins, showcasing its versatility in different catalytic reactions (Guo et al., 2002); (Wiles et al., 1996).

Material Science and Polymer Chemistry

In material science, derivatives of (R)-3,3'-Bis(3,5-diisopropylphenyl)-[1,1'-binapthalene]-2,2'-diol have been utilized in the synthesis of aluminum complexes. These complexes exhibit catalytic activity toward the ring-opening polymerization (ROP) of ε-caprolactone, an essential reaction for producing biodegradable polymers. This highlights the compound's role in the development of environmentally friendly materials (Bakthavachalam & Reddy, 2013).

Organic Synthesis and Chemical Transformations

The compound is instrumental in organic synthesis, particularly in reactions such as the [2+2+2] cycloaddition–aromatization process. This process involves 1,6-diynes with cyclic enol ethers at room temperature to produce aryl alkanol derivatives, underscoring its significance in constructing complex organic molecules with high efficiency (Aida et al., 2016).

Supramolecular Chemistry

In supramolecular chemistry, chiral polymers synthesized from derivatives of the compound exhibit strong aggregation-induced circularly polarized luminescence (AICPL) emission signals. This property is attributed to the formation of supramolecular self-assembled helical nanowires, indicating the compound's potential in creating materials with unique optical properties (Ma et al., 2018).

Safety And Hazards

properties

IUPAC Name |

3-[3,5-di(propan-2-yl)phenyl]-1-[3-[3,5-di(propan-2-yl)phenyl]-2-hydroxynaphthalen-1-yl]naphthalen-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H46O2/c1-25(2)31-17-32(26(3)4)20-35(19-31)39-23-29-13-9-11-15-37(29)41(43(39)45)42-38-16-12-10-14-30(38)24-40(44(42)46)36-21-33(27(5)6)18-34(22-36)28(7)8/h9-28,45-46H,1-8H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSDRIJXMYCUGAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1)C2=CC3=CC=CC=C3C(=C2O)C4=C(C(=CC5=CC=CC=C54)C6=CC(=CC(=C6)C(C)C)C(C)C)O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H46O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3,3'-Bis(3,5-diisopropylphenyl)-[1,1'-binapthalene]-2,2'-diol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

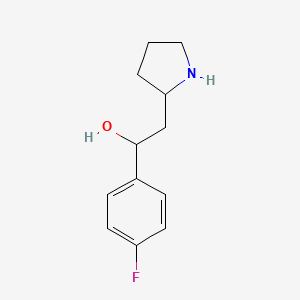

amine hydrochloride](/img/structure/B1447919.png)

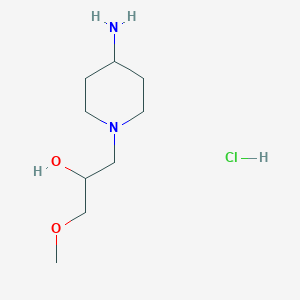

![methyl 2-[4-(2-chloroethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B1447924.png)

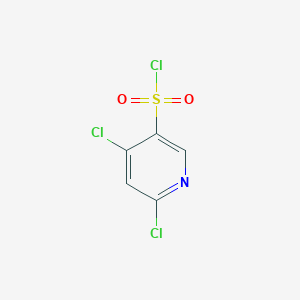

![[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride](/img/structure/B1447929.png)

![Spiro[oxirane-2,8'-pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane]](/img/structure/B1447932.png)